molecular formula C20H17N5O8 B13399087 1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine

1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine

Cat. No.: B13399087
M. Wt: 455.4 g/mol
InChI Key: GHVOUAVUVLSUDB-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine is a chemically modified derivative of the amino acid L-histidine, designed for specialized applications in peptide synthesis and biochemical research. The compound features two critical protective groups:

  • N-[(phenylmethoxy)carbonyl] (Z group): Protects the α-amino group of histidine, requiring hydrogenolysis (e.g., H₂/Pd) for removal .
  • 1-(2,4-dinitrophenyl) (Dnp group): Substitutes the imidazole ring’s nitrogen, preventing undesired side reactions during peptide elongation and enabling selective removal via thiolysis .

This dual protection strategy ensures orthogonality in synthetic workflows, making the compound valuable in constructing complex peptides. Its molecular structure balances reactivity and stability, with the aromatic Dnp group contributing to distinct spectroscopic properties (e.g., NMR shifts at δ = 8.50–8.99 ppm for Dnp protons) .

Properties

IUPAC Name

3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O8/c26-19(27)16(22-20(28)33-11-13-4-2-1-3-5-13)8-14-10-23(12-21-14)17-7-6-15(24(29)30)9-18(17)25(31)32/h1-7,9-10,12,16H,8,11H2,(H,22,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOUAVUVLSUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Synthesis Steps

  • Protection of L-Histidine : The first step involves protecting the amino group of L-histidine with a phenylmethoxycarbonyl group. This is typically achieved by reacting L-histidine with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine or pyridine.

  • Introduction of the Dinitrophenyl Group : The protected L-histidine is then reacted with 2,4-dinitrophenyl chloride to introduce the dinitrophenyl group. This reaction is often carried out in an inert solvent like dichloromethane or acetonitrile.

  • Purification : The final product is purified using techniques such as column chromatography to ensure high purity.

Conditions and Reagents

  • Solvents : Common solvents used include dichloromethane, acetonitrile, and tetrahydrofuran.
  • Bases : Triethylamine or pyridine are commonly used as bases to facilitate the reactions.
  • Temperature : Reactions are typically carried out at room temperature or slightly elevated temperatures (up to 30°C).

Chemical Structure and Properties

The chemical structure of 1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine includes a dinitrophenyl group and a phenylmethoxycarbonyl moiety attached to the L-histidine backbone. The dinitrophenyl group is known for its electron-withdrawing properties, which can affect the compound's reactivity and solubility. The phenylmethoxycarbonyl group adds steric bulk and enhances stability and lipophilicity.

Molecular Formula and Weight

Biological Relevance and Applications

Derivatives of L-histidine, such as 1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine, are involved in various biochemical pathways and can interact with enzymes or receptors. This compound is particularly useful in research settings for studying protein synthesis and modification.

Interaction with Biological Macromolecules

  • The compound can undergo various chemical reactions that modify its efficacy or selectivity in biological applications.
  • Data from biochemical assays are crucial for understanding its mechanism of action, which often involves changes in enzyme activity or receptor binding affinities.

Data Tables

Chemical Properties

Property Value
Molecular Formula C$${20}$$H$${17}$$N$${5}$$O$${8}$$
Molecular Weight Approximately 455.38 g/mol
Purity Typically 95% or higher
Color and Shape Solid

Synthesis Conditions

Condition Details
Solvents Dichloromethane, Acetonitrile, Tetrahydrofuran
Bases Triethylamine, Pyridine
Temperature Room temperature to 30°C

Applications

Application Description
Biochemical Research Used in studies involving protein synthesis and modification
Therapeutic Development Potential in developing therapeutic agents due to its interaction with biological macromolecules

Chemical Reactions Analysis

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dinitrophenyl-imidazolyl moiety.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(2,4-dinitrophenyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The dinitrophenyl-imidazolyl moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-Boc-1-(2,4-dinitrophenyl)-L-histidine

  • Molecular Formula : C₁₇H₁₉N₅O₈
  • Molecular Weight : 421.36 g/mol .
  • Protecting Group : tert-butoxycarbonyl (Boc), removed under acidic conditions (e.g., trifluoroacetic acid).
  • Key Features : The Boc group’s acid lability makes it ideal for solid-phase peptide synthesis (SPPS), while the Dnp group retains its role in blocking imidazole reactivity .

Fmoc-His(Dnp)-OH

  • Molecular Formula : C₂₅H₂₂N₆O₈
  • Molecular Weight : 543.50 g/mol .
  • Protecting Group : 9-fluorenylmethoxycarbonyl (Fmoc), cleaved under basic conditions (e.g., piperidine).
  • Key Features : Preferred in SPPS due to Fmoc’s base sensitivity. The Dnp group allows selective deprotection via thiolysis, enabling site-specific modifications .

N-[(1,1-Dimethylethoxy)carbonyl]-1-[(phenylmethoxy)methyl]-L-histidine

  • Protecting Group: Boc on α-amino and benzyloxymethyl (BOM) on imidazole.
  • Key Features : BOM protects the imidazole via etherification, differing from Dnp’s aromatic substitution. This alters solubility and deprotection strategies .

Enantiomeric Forms

  • N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-D-histidine (CAS 103343-26-6):
    • Molecular Formula : C₁₇H₁₉N₅O₈ (mirroring the L-form).
    • Applications : Used in chiral studies or to probe enzyme stereospecificity .

Substituent Variations

  • N-[(phenylmethoxy)carbonyl]glycine (CAS 1138-80-3):
    • Simpler structure lacking the histidine side chain, highlighting the role of Dnp in stabilizing complex residues .
  • L-Histidine,3-[(1,1-dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-methyl ester (CAS 115374-96-4):
    • Molecular Weight : 367.40 g/mol.
    • Methyl ester modification enhances lipophilicity, contrasting with the free carboxylate in the target compound .

Physicochemical Properties

Property Target Compound N-Boc-Dnp-L-histidine Fmoc-His(Dnp)-OH
Molecular Weight ~463.38* 421.36 543.50
Protecting Group Z Boc Fmoc
Deprotection Method Hydrogenolysis Acid (TFA) Base (piperidine)
Key Application Solution-phase SPPS SPPS

*Calculated based on analogous structures .

Biological Activity

1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This compound is a derivative of L-histidine, modified with a dinitrophenyl group and a phenylmethoxycarbonyl moiety, which may influence its interaction with biological systems.

Chemical Structure

The chemical structure of 1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine can be represented as follows:

C18H19N5O5\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{5}

This structure includes:

  • A dinitrophenyl group, which is known for its reactivity and potential to induce various biological responses.
  • A phenylmethoxycarbonyl group that may enhance lipophilicity and stability.

The biological activity of this compound is largely attributed to the dinitrophenyl moiety, which can interact with cellular proteins and enzymes. This interaction may lead to various pharmacological effects, including:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : Interaction with signaling pathways that regulate cell proliferation and apoptosis.

Pharmacological Studies

Research has shown various pharmacological activities associated with compounds similar to 1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine:

  • Anti-inflammatory Effects : Studies indicate that derivatives of dinitrophenyl compounds can inhibit pro-inflammatory cytokines.
  • Anticancer Potential : Some investigations suggest that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
  • Neuroprotective Properties : Research has highlighted the potential neuroprotective effects against oxidative stress-related neuronal damage.

Case Study 1: Antioxidant Activity

A study examining the antioxidant capacity of similar dinitrophenyl derivatives demonstrated significant free radical scavenging activity. The results indicated that these compounds could potentially protect cells from oxidative damage, which is crucial in various diseases like cancer and neurodegenerative disorders.

Case Study 2: Enzyme Inhibition

In vitro studies have reported that compounds with similar structures inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests a therapeutic potential for managing inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidineAntioxidant
N,N-bis(2,4-dinitrophenyl)-L-histidineEnzyme Inhibition
3,4-dihydronaphthalenone derivativesAnti-inflammatory
Pyrazole derivativesAnticancer

Q & A

Q. What are the primary research applications of 1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine in organic synthesis?

This compound serves as a protected histidine derivative, critical in peptide synthesis. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups provide orthogonal protection, enabling selective deprotection during multi-step reactions. Its 2,4-dinitrophenyl (Dnp) group stabilizes the imidazole ring, making it useful in synthesizing histidine-rich peptides for enzyme mimetics or metal-binding studies .

Q. How should researchers handle the light sensitivity and storage of this compound?

Due to its photosensitivity, store the compound in amber vials at 2–8°C in a dry environment. Avoid exposure to oxidizers, as the Dnp group may decompose under oxidative conditions. Solubility in water is limited (<1 mg/mL), so use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

  • NMR : The 2,4-dinitrophenyl protons appear as split peaks (δ ~8.5–9.0 ppm) due to electron-withdrawing nitro groups. The NH proton in the histidine backbone overlaps with aromatic protons at δ 8.50 ppm .
  • Mass Spectrometry : The molecular ion peak at m/z 421.37 (C₁₇H₁₉N₅O₈) confirms the molecular weight .

Advanced Research Questions

Q. How can solubility limitations of this compound be addressed in aqueous reaction systems?

To enhance solubility:

  • Use micellar catalysis with nonionic surfactants (e.g., Triton X-100) to create hydrophobic microenvironments.
  • Adjust pH to >7.0 to deprotonate the carboxylic acid group, increasing hydrophilicity.
  • Employ co-solvents like ethanol or acetonitrile (≤20% v/v) to maintain enzyme activity in biocatalytic reactions .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

Conflicting NMR assignments can arise from overlapping signals (e.g., NH and aromatic protons). Use 2D NMR (e.g., HSQC, COSY) to correlate protons with adjacent carbons or neighboring spins. For mass spectrometry, high-resolution (HRMS) or tandem MS (MS/MS) differentiates isotopic patterns and fragmentation pathways .

Q. How is the 2,4-dinitrophenyl (Dnp) group selectively removed without affecting other protecting groups?

The Dnp group is selectively cleaved via thiolysis using β-mercaptoethanol or dithiothreitol (DTT) in alkaline buffer (pH 8.0–9.0). This preserves the Boc and benzyloxycarbonyl groups, enabling stepwise deprotection in peptide synthesis .

Q. What are the implications of conflicting toxicity data in safety protocols?

While the compound is not classified under acute toxicity (GHS Category 4 oral toxicity: H302), conflicting reports on skin/eye irritation (H315/H319) necessitate strict PPE (gloves, goggles) and fume hood use. Conduct patch tests before scaling up reactions .

Methodological Challenges

Q. How can researchers optimize yields in solid-phase peptide synthesis (SPPS) using this compound?

Key steps:

  • Coupling : Use 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling reagent for sterically hindered histidine residues.
  • Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group while retaining the Dnp and Boc protections. Monitor reaction progress via LC-MS to detect truncated sequences .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of nitro groups on the imidazole ring. Molecular docking studies predict binding affinities in enzyme-inhibitor complexes, aiding rational design of histidine-containing catalysts .

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